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Quantitative Antiviral Activity Data

Parameter Details

Reported ICso | ECso 1-10 nM (ECso in Calu-3 cells) [1]; 2.2 nM (ICso) [1]

values

Primary Mechanism of Inhibition of host transmembrane protease serine 2 (TMPRSS2),
Action preventing viral spike protein priming and cellular entry [2] [1].
Comparative Potency More potent than Remdesivir (ICso 1,300 nM), Molnupiravir (ICso 1,965

nM), and Nirmatrelvir (ICso 176.5 nM) in human lung cell models [1].

Relevant Achievable Steady-state blood concentrations of 30-240 nM are achievable with
Concentration continuous IV infusion (0.1-0.2 mg/kg/h), well above the I1Cso [1].

Experimental Protocols for In Vitro Assessment

The core methodology for evaluating nafamostat's antiviral activity involves a cell-based infection model.

The following workflow outlines a typical experiment using human lung-derived cell lines.
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Diagram of the core in vitro antiviral assay workflow.

Key Experimental Components

Based on the literature, here are the critical elements of the experimental protocol [1]:

e Cell Line: The preferred model is the human lung epithelium-derived Calu-3 cell line. This model
is physiologically relevant as it endogenously expresses the ACE2 receptor and TMPRSS2, which are
crucial for the SARS-CoV-2 entry pathway that nafamostat blocks.

¢ Virus Strain: Experiments utilize the SARS-CoV-2 virus.

e Assay Type: Antiviral activity is typically measured by a virus yield reduction assay. After the
incubation period, the viral titer in the cell culture supernatant is quantified. Common methods include
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plague assays or RT-gPCR to measure viral RNA copies. The reduction in viral titer in nafamostat-
treated groups compared to the untreated control is used to calculate the half-maximal effective
concentration (ECso).

Mechanism of Antiviral Action

Nafamostat mesylate exerts its antiviral effect not by targeting the virus directly, but by inhibiting a critical
host cell serine protease. The diagram below illustrates this mechanism and the experimental logic for

confirming it.
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Diagram of nafamostat's mechanism and its experimental confirmation.

The primary mechanism involves the inhibition of the host enzyme TMPRSS2. This protease is essential for
cleaving the viral spike protein, a step required for the virus to fuse with the host cell membrane and enter

the cell [2] [1]. By blocking TMPRSS2, nafamostat prevents the virus from entering human lung cells.

The potency of nafamostat and its specificity for the TMPRSS2-dependent entry pathway can be confirmed

through several experimental approaches [1]:

¢ Cell Viability Assays (e.g., WST-8): These are crucial to confirm that the reduction in viral titer is due
to antiviral activity and not nafamostat-induced cytotoxicity in the host cells [3].

¢ Direct Protease Inhibition Assays: These biochemical assays measure the ability of nafamostat to
directly inhibit the enzymatic activity of TMPRSS2.

e Split-Protein-Based Cell-Cell Fusion Assay: This specific assay can demonstrate that nafamostat
blocks membrane fusion mediated by the SARS-CoV-2 spike protein and TMPRSS2, providing direct
evidence for this entry pathway inhibition [2].

Research Implications & Combination Therapy

The high in vitro potency of nafamostat, combined with its unique host-targeted mechanism, makes it a
promising candidate for repurposing. Its action is independent of viral replication, making it potentially
effective against a broad range of SARS-CoV-2 variants. Furthermore, its established anticoagulant and anti-
inflammatory effects may provide additional benefits in treating the thrombotic complications and severe
inflammation observed in advanced COVID-19 [4] [2]. Research has also explored its use in combination
with other antivirals, such as favipiravir (an RNA polymerase inhibitor), to simultaneously block viral entry

and replication [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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